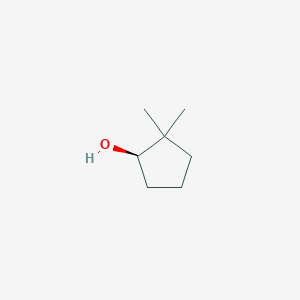

(1R)-2,2-dimethylcyclopentan-1-ol

Description

(1R)-2,2-Dimethylcyclopentan-1-ol is a chiral cyclopentanol derivative characterized by two methyl groups at the 2-position of the cyclopentane ring and a hydroxyl group at the 1-position. Its molecular formula is C₇H₁₄O, with a molecular weight of 114.18 g/mol. The compound exists in enantiomeric forms: the (1R) -configuration and its mirror image, (1S)-2,2-dimethylcyclopentan-1-ol . Key identifiers include:

- CAS Registry Numbers: 103532-77-0 (R-enantiomer), 109530-56-5 (S-enantiomer), 37617-33-7 (racemic mixture)

- MDL Number: MFCD11655617

The stereochemistry of this compound makes it valuable in asymmetric synthesis and chiral resolution studies. Its rigid cyclopentane backbone and hydrophobic methyl groups influence its physical properties, such as boiling point and solubility, which are distinct from other cyclopentanol derivatives .

Properties

IUPAC Name |

(1R)-2,2-dimethylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZBHIQGEGSCJF-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC[C@H]1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-dimethylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of 2,2-dimethylcyclopentanone using a chiral reducing agent to ensure the desired (1R) configuration. Another method includes the use of Grignard reagents, where 2,2-dimethylcyclopentanone reacts with a suitable Grignard reagent followed by hydrolysis to yield the alcohol.

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of 2,2-dimethylcyclopentanone. This process is carried out under controlled conditions to ensure high yield and purity of the desired enantiomer. The use of chiral catalysts is crucial in this process to achieve the specific (1R) configuration.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,2-dimethylcyclopentanone.

Reduction: Further reduction can lead to the formation of 2,2-dimethylcyclopentane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.

Major Products Formed

Oxidation: 2,2-dimethylcyclopentanone

Reduction: 2,2-dimethylcyclopentane

Substitution: Various halogenated derivatives depending on the reagent used

Scientific Research Applications

Organic Synthesis

(1R)-2,2-Dimethylcyclopentan-1-ol is utilized as a chiral building block in organic synthesis. Its unique structure allows for the development of various derivatives that can be employed in more complex chemical reactions.

Case Study: Synthesis of Chiral Ligands

In a study published in Tetrahedron Letters, this compound was used to synthesize chiral phosphine ligands. These ligands are crucial for asymmetric catalysis, which is a key process in producing enantiomerically pure compounds. The study demonstrated that the use of this alcohol led to higher yields and selectivity in reactions involving palladium-catalyzed cross-coupling processes .

Pharmaceutical Applications

The compound has shown potential in medicinal chemistry due to its ability to act as a precursor for various bioactive molecules.

Case Study: Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A specific derivative was tested against several bacterial strains and displayed significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Fragrance Industry

Due to its pleasant odor profile, this compound is also used in the fragrance industry as a scent component.

Application in Perfumes

This compound contributes to the formulation of fragrances by providing a fresh and floral note. Its use in perfumes has been documented in various formulations aimed at enhancing olfactory appeal while maintaining stability .

Agrochemical Applications

Recent studies have explored the use of this compound derivatives as plant protectants.

Case Study: Plant Protection

A patent describes the use of a derivative of this compound for protecting crops against fungal pathogens such as Pythium species. The compound demonstrated effective antifungal activity when applied to soybean crops, indicating its potential utility in agricultural practices .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (1R)-2,2-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects. The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity is of particular interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares (1R)-2,2-dimethylcyclopentan-1-ol with three structurally related cyclopentanol derivatives:

Key Observations:

Functional Groups: The target compound lacks nitrogen, unlike the amine-containing analogs. This reduces its polarity and hydrogen-bonding capacity compared to 1-(1-Aminobutan-2-yl)cyclopentan-1-ol and (1S,2R)-2-(Methylamino)cyclopentan-1-ol .

Molecular Weight and Solubility: The amine-substituted compounds have higher molecular weights (115–157 g/mol) due to nitrogen incorporation, increasing their solubility in polar solvents like water or ethanol.

Stereochemical Complexity: this compound and (1S,2R)-2-(Methylamino)cyclopentan-1-ol both exhibit stereoisomerism, but the latter’s additional chiral center (at C2) creates more complex diastereomeric pairs .

Biological Activity

(1R)-2,2-Dimethylcyclopentan-1-ol is a chiral alcohol that has garnered attention in various fields of research, particularly in medicinal and organic chemistry. Its unique structure and stereochemistry contribute to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyclopentane ring with two methyl groups attached to the same carbon atom, creating a specific spatial arrangement that influences its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Specific tests have shown effectiveness against Gram-positive bacteria.

- Anti-inflammatory Effects : In vitro studies have indicated that this compound can reduce pro-inflammatory cytokine production in immune cells.

- Neuroprotective Effects : Some research highlights its potential neuroprotective effects, possibly through the modulation of oxidative stress pathways.

| Property | Activity Level | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anti-inflammatory | Significant | |

| Neuroprotective | Potential |

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:

- Modulation of Enzymatic Activity : The compound may interact with enzymes involved in inflammatory pathways, inhibiting their activity.

- Receptor Interaction : There is potential for interaction with G-protein coupled receptors (GPCRs), which play a critical role in mediating cellular responses to various stimuli.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate activity.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to the control group. This suggests its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.